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Compound of Interest

Compound Name: Butyl 3-chloropropanoate

Cat. No.: B1266179

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Butyl
3-chloropropanoate, a halogenated ester of significant interest in organic synthesis and
pharmaceutical development. This document summarizes available quantitative data, outlines
detailed experimental protocols for property determination, and presents visual diagrams to
illustrate key chemical behaviors.

Core Properties of Butyl 3-chloropropanoate

Butyl 3-chloropropanoate (C7H13CIO2) is a colorless liquid at standard temperature and
pressure. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Butyl 3-chloropropanoate
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Property Value Reference(s)
Molecular Formula C7H13CIO2 [1]

Molecular Weight 164.63 g/mol [1]

Density 1.035 g/cm3 [1]

Boiling Point 196.3 °C at 760 mmHg [1]

Flash Point 77.9 °C [1]

Polar Surface Area 26.3 A2 [1]

LogP (Octanol/Water Partition

Coefficient) 1.959 - 2.47 (Calculated) [11[2]
Logio(Water Solubility in mol/L)  -1.77 (Calculated) [2]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its
absorption, distribution, and formulation. Butyl 3-chloropropanoate, with its ester functionality
and alkyl chain, exhibits solubility characteristics typical of a moderately lipophilic compound.

2.1. Qualitative Solubility

Literature suggests that Butyl 3-chloropropanoate is generally soluble in organic solvents.
Alkyl halides, as a class of compounds, are known to be soluble in most organic solvents due
to the predominance of London Dispersion forces in their interactions.[3] Conversely, its
solubility in water is limited.

2.2. Quantitative Solubility Data

While extensive experimental data on the solubility of Butyl 3-chloropropanoate in a wide
range of solvents is not readily available in the public domain, calculated values provide a
quantitative estimation of its behavior in agueous and non-agueous environments.

Table 2: Quantitative Solubility Data for Butyl 3-chloropropanoate
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Parameter Value Method

LogP (Octanol/Water Partition

Coefficient)

1.959 - 2.47 Calculated

Logio(Water Solubility in mol/L)  -1.77 Calculated

The positive LogP value indicates a preference for the lipid phase over the aqueous phase,
categorizing it as a lipophilic compound. The negative Logio of water solubility further confirms
its low aqueous solubility.

2.3. Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the thermodynamic solubility of a compound is
the shake-flask method.

Methodology:

e Preparation of Saturated Solution: An excess amount of Butyl 3-chloropropanoate is
added to a known volume of the solvent of interest (e.g., water, ethanol, acetone) in a sealed
container.

o Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g.,
24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved

solute.

e Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the
undissolved solid from the saturated solution.

o Quantification: A known volume of the clear supernatant is carefully removed and diluted.
The concentration of Butyl 3-chloropropanoate in the diluted sample is then determined
using a suitable analytical technique, such as High-Performance Liquid Chromatography
(HPLC) with UV detection or Gas Chromatography (GC).

o Calculation: The solubility is calculated from the measured concentration and the dilution
factor, and is typically expressed in units of mg/mL or mol/L.
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Diagram 1: Factors Influencing Butyl 3-chloropropanoate Solubility

Solubility Influencing Factors

Butyl 3-chloropropanoate Properties Solvent Properties
Limited Interaction
Moderate Polarity (Low Solubility) - Polar Solvents
(Ester Group) (e.g., Water)

Favorable Interaction
Lipophilic (High Solubility) NG Non-Polar/Organic Solvents
(Butyl Chain, Chlorine) (e.g., Ethanol, Acetone)

Click to download full resolution via product page
Caption: Factors influencing the solubility of Butyl 3-chloropropanoate.

Stability Profile

The chemical stability of a compound is paramount for its safe handling, storage, and the
therapeutic efficacy of a final drug product. Butyl 3-chloropropanoate, as a halogenated
ester, is susceptible to specific degradation pathways.

3.1. Thermochemical Stability

Thermochemical data provides insights into the inherent stability of a molecule. The standard
enthalpy of formation (AfH°) in the gas phase for Butyl 3-chloropropanoate is reported to be
-120.1 * 2.3 kcal/mol, indicating that its formation from its constituent elements is an
exothermic process and suggesting a degree of thermodynamic stability.[1]

Table 3: Thermochemical Data for Butyl 3-chloropropanoate
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Thermodynamic

R Value Method Reference
AfH® (gas) -120.1 + 2.3 kcal/mol Calorimetry [1]
AfH® (liquid) -133.4 + 2.0 kcal/mol Calorimetry [1]
AcH? (liquid) -974.7 = 2.0 kcal/mol Calorimetry [1]

3.2. Degradation Pathways

The primary degradation pathways for Butyl 3-chloropropanoate are expected to be
hydrolysis and thermal decomposition.

o Hydrolysis: As an ester, it is susceptible to hydrolysis, which can be catalyzed by both acids
and bases, to yield 3-chloropropanoic acid and butanol. The rate of hydrolysis is expected to
be significantly influenced by pH and temperature.

e Thermal Decomposition: At elevated temperatures, the molecule can undergo
decomposition. The initial step in the thermal decomposition of similar butyl esters often
involves the cleavage of the ester bond.[4]

3.3. Experimental Protocol for Stability Assessment

A forced degradation study is typically performed to identify potential degradation products and

pathways.
Methodology:

o Stress Conditions: Samples of Butyl 3-chloropropanoate are subjected to various stress
conditions, including:

o Acidic Hydrolysis: Incubation in an acidic solution (e.g., 0.1 M HCI) at a controlled
temperature.

o Basic Hydrolysis: Incubation in a basic solution (e.g., 0.1 M NaOH) at a controlled
temperature.
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o Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H202) at a controlled

temperature.

o Thermal Degradation: Exposure to high temperatures (e.g., in 10°C increments above the

accelerated stability testing temperature).

o Photostability: Exposure to light of a specified wavelength and intensity.

o Time Points: Samples are withdrawn at various time points throughout the study.

e Analysis: The samples are analyzed using a stability-indicating HPLC method to separate

the parent compound from any degradation products. Mass spectrometry (MS) can be

coupled with HPLC to identify the structure of the degradants.

» Kinetics: The rate of degradation under each condition can be determined by plotting the

concentration of Butyl 3-chloropropanoate against time.

Diagram 2: Potential Degradation Pathways of Butyl 3-chloropropanoate
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Caption: Potential degradation pathways for Butyl 3-chloropropanoate.

Summary and Conclusion

Butyl 3-chloropropanoate is a moderately lipophilic compound with low calculated aqueous
solubility and good solubility in organic solvents. Its stability is influenced by environmental
factors, with hydrolysis and thermal decomposition being the primary anticipated degradation
pathways. The provided data and experimental protocols serve as a valuable resource for
researchers and professionals in the pharmaceutical industry, aiding in the development of
robust formulations and ensuring the quality and efficacy of drug products containing this
molecule. Further experimental studies are warranted to obtain more precise quantitative data
on its solubility in a broader range of solvents and to elucidate the kinetics of its degradation
under various stress conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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